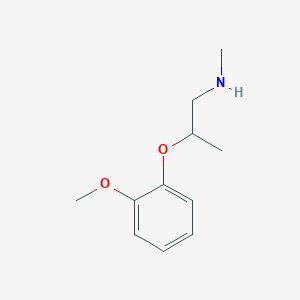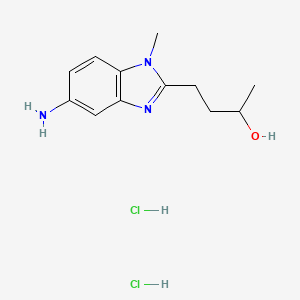
2,3-Dichloroisonicotinamide
説明
Safety and Hazards
作用機序
Target of Action
It is a derivative of nicotinamide , which is known to act as a precursor of nicotinamide coenzymes . These coenzymes play a crucial role in metabolism, being electron donors or acceptors in redox reactions catalyzed by various enzymes .
Mode of Action
Nicotinamide coenzymes, for which nicotinamide is a precursor, act as electron donors or acceptors in many vital redox reactions catalyzed by dozens of different enzymes .
Biochemical Pathways
Nicotinamide, from which 2,3-dichloroisonicotinamide is derived, is involved in multiple yet convergent biosynthetic pathways . All components of vitamin B3, including nicotinamide, are precursors to the nicotinamide-derived redox cofactor, nicotinamide adenine dinucleotide (NAD), its reduced form NADH, its phosphate parent NADP, and the reduced form NADPH, collectively referred to as NAD(P)(H) .
Pharmacokinetics
The adme properties of nicotinamide, from which this compound is derived, suggest that it is water-soluble and its regular intake must compensate for the daily losses stemming from the degradation of the cofactors .
Result of Action
The effects of nicotinamide, from which this compound is derived, include antilipolytic, vasodilatory, and neuroprotective functions .
Action Environment
The action of nicotinamide, from which this compound is derived, may be influenced by pathophysiological situations and changes in enzyme activity .
生化学分析
Biochemical Properties
2,3-Dichloroisonicotinamide plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It is known to interact with enzymes involved in metabolic pathways, potentially inhibiting or activating them. For instance, it may interact with enzymes such as poly (ADP-ribose) polymerases, which are crucial for maintaining genome integrity . The nature of these interactions can vary, including covalent bonding, hydrogen bonding, and van der Waals forces, which can alter the enzyme’s activity and, consequently, the biochemical pathway it regulates.
Cellular Effects
This compound has been observed to influence various types of cells and cellular processes. It can affect cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, high levels of this compound can inhibit poly (ADP-ribose) polymerases, leading to changes in DNA methylation and protein methylation, which in turn affect the cellular transcriptome and proteome . These changes can impact cell signaling pathways and metabolic processes, potentially leading to altered cell function and behavior.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, this compound can bind to specific sites on enzymes, altering their conformation and activity. For instance, it may inhibit poly (ADP-ribose) polymerases by binding to their active sites, preventing them from catalyzing the addition of ADP-ribose units to target proteins . This inhibition can lead to changes in gene expression by affecting the transcriptional regulation of genes involved in DNA repair and cell cycle control.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation products can also have biological activity . Long-term exposure to this compound in in vitro or in vivo studies may lead to cumulative effects on cellular processes, including alterations in gene expression and metabolic pathways.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling pathways and gene expression. Studies have shown that high doses of this compound can cause toxic or adverse effects, including alterations in DNA methylation and protein methylation . These threshold effects highlight the importance of dosage in determining the compound’s impact on biological systems.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, it may affect the activity of poly (ADP-ribose) polymerases, which play a role in DNA repair and cellular metabolism . By inhibiting these enzymes, this compound can alter the balance of metabolites and influence metabolic pathways, potentially leading to changes in cellular energy production and utilization.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of this compound across cellular membranes and its localization within different cellular compartments . The compound’s distribution can affect its biological activity, as its accumulation in specific tissues or organelles may enhance or inhibit its interactions with target biomolecules.
Subcellular Localization
This compound’s subcellular localization is crucial for its activity and function. The compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with poly (ADP-ribose) polymerases and influence DNA repair processes . The subcellular localization of this compound can determine its effects on cellular function and its potential as a therapeutic agent.
特性
IUPAC Name |
2,3-dichloropyridine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2N2O/c7-4-3(6(9)11)1-2-10-5(4)8/h1-2H,(H2,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTCWMPLLIMMSFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1C(=O)N)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50670555 | |
| Record name | 2,3-Dichloropyridine-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50670555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1192263-98-1 | |
| Record name | 2,3-Dichloropyridine-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50670555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-(2-Phenoxyethoxy)benzyl]-3-(tetrahydro-2-furanylmethoxy)aniline](/img/structure/B1389446.png)
![5-Chloro-N-[2-(2-methoxyphenoxy)propyl]-2-methylaniline](/img/structure/B1389447.png)
![5-Chloro-N-[2-(4-chlorophenoxy)propyl]-2-methylaniline](/img/structure/B1389448.png)

![4-Butoxy-N-{2-[2-(sec-butyl)phenoxy]butyl}aniline](/img/structure/B1389450.png)
![N-[2-(3-Methylphenoxy)butyl]-4-(phenethyloxy)-aniline](/img/structure/B1389453.png)
![3-Butoxy-N-[2-(2,4-dichlorophenoxy)propyl]aniline](/img/structure/B1389454.png)
![3-Butoxy-N-[2-(4-methoxyphenoxy)propyl]aniline](/img/structure/B1389455.png)
![3-(Benzyloxy)-N-{2-[2-(sec-butyl)phenoxy]-propyl}aniline](/img/structure/B1389458.png)

![N-{2-[2-(Sec-butyl)phenoxy]ethyl}-3-(2-phenoxyethoxy)aniline](/img/structure/B1389461.png)
![N-[4-(Sec-butoxy)benzyl]-4-(2-ethoxyethoxy)aniline](/img/structure/B1389462.png)
![Benzo[1,3]dioxol-5-ylmethyl-(3-methoxy-benzyl)-amine hydrochloride](/img/structure/B1389466.png)

